molecular formula C7H2Cl2FN B1409000 2,5-Dichloro-3-fluorobenzonitrile CAS No. 1806355-14-5

2,5-Dichloro-3-fluorobenzonitrile

Cat. No.: B1409000
CAS No.: 1806355-14-5
M. Wt: 190 g/mol
InChI Key: CMOXSLNGSIHEOR-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN. It is a derivative of benzonitrile, where two chlorine atoms and one fluorine atom are substituted on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed for the preparation of 2,5-Dichloro-3-fluorobenzonitrile. One common method involves the reaction of 2,5-dichloro-3-fluorotoluene with ammonia and air in the presence of a catalyst at high temperatures.

Another method involves the use of 2,5-dichloro-3-fluoroacetophenone as a starting material. This compound undergoes a series of reactions, including halogenation and cyanation, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale ammoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Primary amines.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluorobenzonitrile depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. In agrochemicals, it may interfere with essential biological processes in pests, leading to their elimination .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-3-fluorobenzonitrile
  • 2,6-Dichloro-3-fluorobenzonitrile
  • 2,5-Dichlorobenzonitrile

Comparison

2,5-Dichloro-3-fluorobenzonitrile is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in nucleophilic substitution and other reactions, making it suitable for specific applications .

Properties

IUPAC Name

2,5-dichloro-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOXSLNGSIHEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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